molecular formula C22H21BrN2O3S B4086632 ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No.: B4086632
M. Wt: 473.4 g/mol
InChI Key: BMWZDMHHUXDTMX-UHFFFAOYSA-N
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Description

Ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes bromine, sulfur, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the 5-bromo-2-prop-2-enoxyphenyl intermediate:

    Construction of the pyrimidine ring: The intermediate is then reacted with appropriate reagents to form the pyrimidine ring, incorporating the phenyl and sulfanylidene groups.

    Esterification: The final step involves the esterification of the carboxylate group to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-bromo-2-prop-2-enoxyphenyl)prop-2-enoic acid
  • (E)-3-(5-bromo-2-prop-2-enoxyphenyl)-2-cyano-N-(2-nitrophenyl)prop-2-enamide

Uniqueness

Ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate is unique due to its combination of functional groups and structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O3S/c1-3-12-28-17-11-10-15(23)13-16(17)20-18(21(26)27-4-2)19(24-22(29)25-20)14-8-6-5-7-9-14/h3,5-11,13,20H,1,4,12H2,2H3,(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMWZDMHHUXDTMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=C(C=CC(=C2)Br)OCC=C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 2
ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 3
ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 4
ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 5
ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Reactant of Route 6
ethyl 4-(5-bromo-2-prop-2-enoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

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